molecular formula C9H12FN B1599352 1-Fluoro-3-phenylpropan-2-amine CAS No. 70824-86-1

1-Fluoro-3-phenylpropan-2-amine

Cat. No.: B1599352
CAS No.: 70824-86-1
M. Wt: 153.2 g/mol
InChI Key: DRCPTTFLGZCUKR-UHFFFAOYSA-N
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Description

1-Fluoro-3-phenylpropan-2-amine, also known as 3-FA, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a structural analogue of amphetamine and shares many of its properties, including its stimulant effects on the central nervous system. 3-FA has been the subject of scientific research due to its potential applications in various fields, including medicine and neuroscience.

Scientific Research Applications

1-Fluoro-3-phenylpropan-2-amine has been studied for its potential applications in various fields, including medicine and neuroscience. In medicine, it has been investigated as a possible treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. In neuroscience, it has been used as a tool to study the dopaminergic system and its role in addiction and other psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-Fluoro-3-phenylpropan-2-amine is not fully understood, but it is believed to work by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other stimulant drugs, such as amphetamine and cocaine. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. Long-term use of this compound can lead to tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Fluoro-3-phenylpropan-2-amine in lab experiments is its high potency and selectivity for the dopaminergic system. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its stimulant effects can also make it difficult to interpret the results of experiments, as it can affect behavior and cognitive function.

Future Directions

There are several future directions for research on 1-Fluoro-3-phenylpropan-2-amine. One area of interest is its potential as a treatment for ADHD and other psychiatric disorders. Another area of research is its use as a tool to study the dopaminergic system and its role in addiction and other neurological disorders. Additionally, further studies are needed to investigate the long-term effects of this compound use on the brain and body.

Properties

IUPAC Name

1-fluoro-3-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCPTTFLGZCUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407961
Record name 1-fluoro-3-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70824-86-1
Record name 1-fluoro-3-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-azido-3-fluoro-propyl)benzene (0.6 g) in MeOH (50 mL) was added 10% Pd/C catalyst and the suspension was hydrogenated for 2 hr. at 3 atmospheres pressure. The filtered reaction mixture and MeOH washings were concentrated to an oil which was chromatographed over silica gel with an ammoniated mixture of MeOH/ether (1:9) to give 0.38 g of the title compound. MS ES (M++H)=154.
Name
(2-azido-3-fluoro-propyl)benzene
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NC(CF)Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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